

Spectroscopic Profile of 2-Undecyloxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B156488

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Undecyloxirane**, a valuable chemical intermediate. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of NMR, IR, and MS for analogous epoxide compounds. This guide is intended to serve as a reference for the identification and characterization of **2-Undecyloxirane** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Undecyloxirane**. These values are derived from typical ranges observed for terminal epoxides and long-chain hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **2-Undecyloxirane**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~2.7 - 2.9	Multiplet	1H	H-2 (CH on epoxide ring)
~2.4 - 2.6	Multiplet	2H	H-1 (CH ₂ on epoxide ring)
~1.4 - 1.6	Multiplet	2H	H-3 (CH ₂ adjacent to epoxide)
~1.2 - 1.4	Broad Singlet	16H	H-4 to H-11 (-(CH ₂) ₈ -)
~0.8 - 0.9	Triplet	3H	H-12 (Terminal CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Undecyloxirane**

Chemical Shift (δ) (ppm)	Assignment
~52 - 58	C-2 (CH on epoxide ring)
~45 - 50	C-1 (CH ₂ on epoxide ring)
~32 - 34	C-3 (CH ₂ adjacent to epoxide)
~29 - 30	C-4 to C-9 (-(CH ₂) ₆ -)
~26 - 28	C-10
~22 - 24	C-11
~14	C-12 (Terminal CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for **2-Undecyloxirane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 2980	Weak-Medium	C-H stretch (epoxide ring)
~2960 - 2850	Strong	C-H stretch (alkyl chain)
~1470	Medium	CH ₂ scissoring
~1250	Strong	C-O-C asymmetric stretch (epoxide ring)
~950 - 810	Strong	C-O-C symmetric stretch (epoxide ring)
~720	Weak	CH ₂ rocking

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **2-Undecyloxirane**

m/z	Interpretation
198	[M] ⁺ (Molecular Ion)
183	[M - CH ₃] ⁺
169	[M - C ₂ H ₅] ⁺
155	[M - C ₃ H ₇] ⁺
57	[C ₄ H ₉] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **2-Undecyloxirane**. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Undecyloxirane** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** Utilize a nuclear magnetic resonance (NMR) spectrometer, for example, a 400 MHz instrument.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

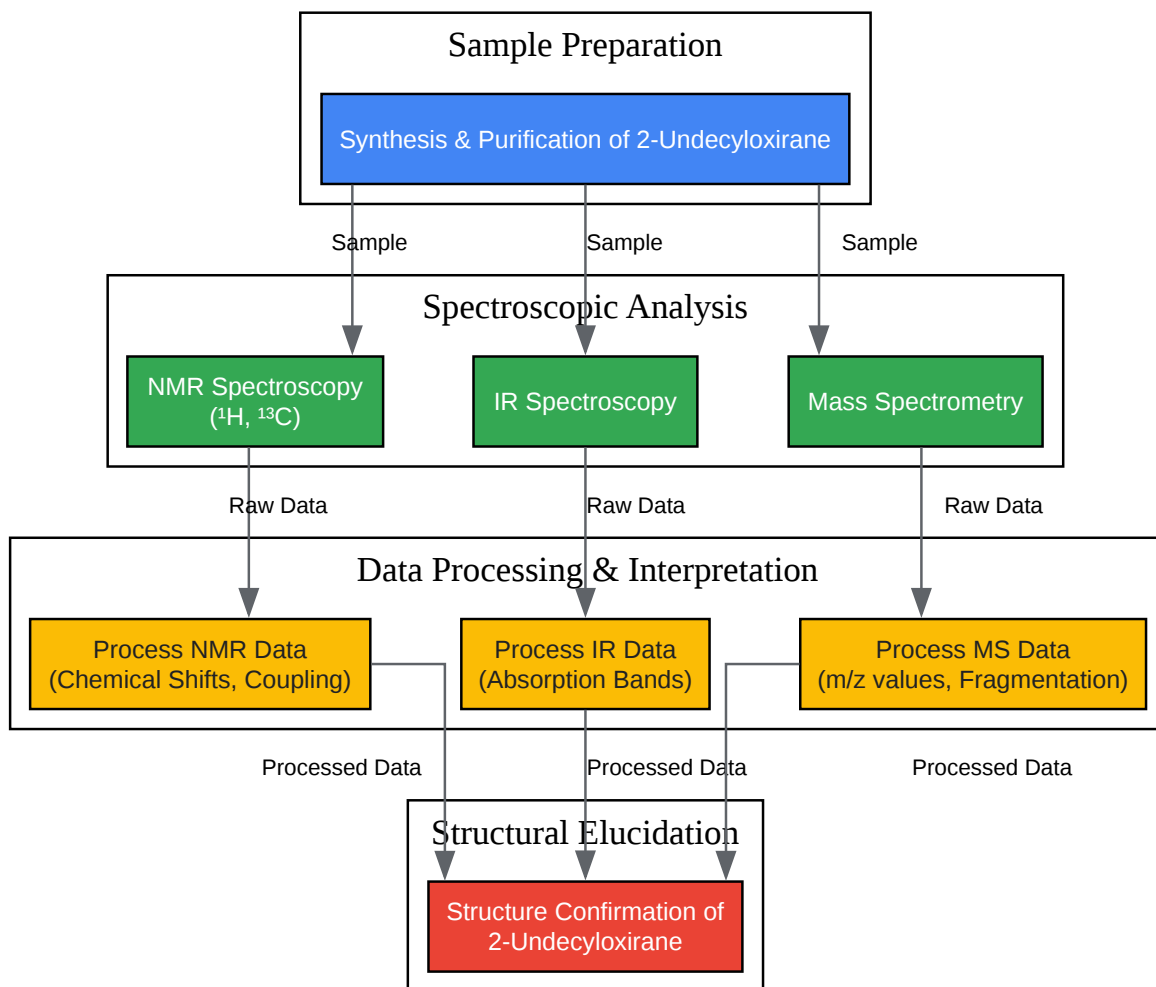
- **Sample Preparation:** For a liquid sample like **2-Undecyloxirane**, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean KBr plates or ATR crystal should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **2-Undecyloxirane** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.
- **Instrumentation:** Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument.
- **Ionization:** Use an appropriate ionization technique. For a relatively volatile and non-polar compound like **2-Undecyloxirane**, Electron Ionization (EI) is a common choice for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could be used for LC-MS.
- **Mass Analysis:** Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).
- **Data Analysis:** Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2-Undecyloxirane**.



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Caption: General workflow for spectroscopic analysis of **2-Undecyloxirane**.

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